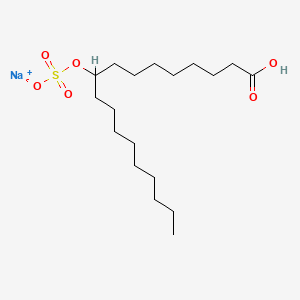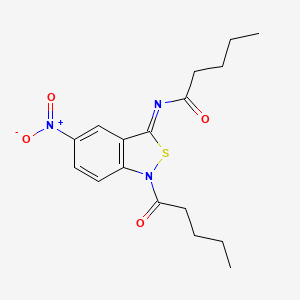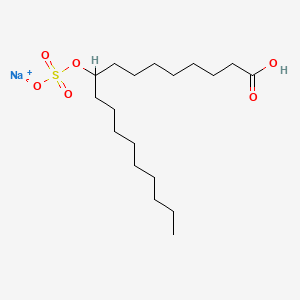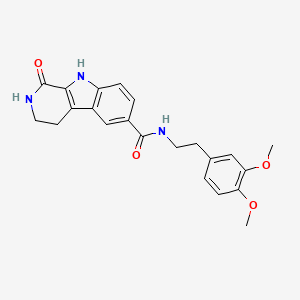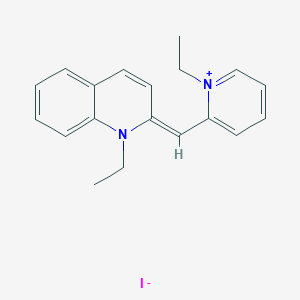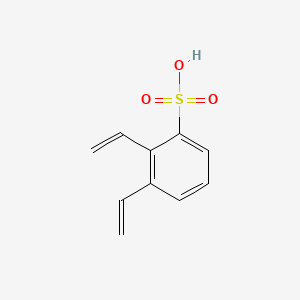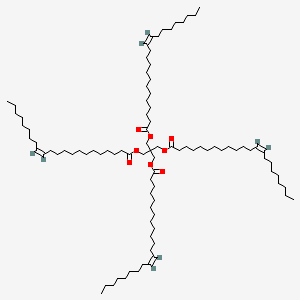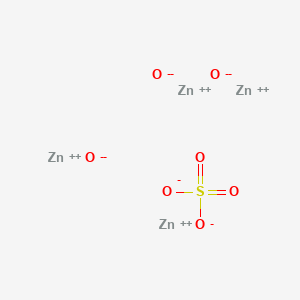
Tetrazinc trioxide sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrazinc trioxide sulphate typically involves the reaction of zinc oxide with sulfuric acid under controlled conditions. The reaction can be represented as: [ 4ZnO + H_2SO_4 \rightarrow Zn_4O_3(SO_4) + H_2O ]
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity zinc oxide and sulfuric acid, with the reaction carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Tetrazinc trioxide sulphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state zinc compounds, while reduction reactions may yield lower oxidation state zinc compounds .
科学的研究の応用
Tetrazinc trioxide sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: It is being investigated for its potential therapeutic properties, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of various industrial products, including coatings, pigments, and ceramics
作用機序
The mechanism by which tetrazinc trioxide sulphate exerts its effects involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from the compound can interact with various enzymes and proteins, influencing their activity and function. This can lead to a range of biological effects, including antimicrobial activity and modulation of cellular processes .
類似化合物との比較
- Zinc oxide (ZnO)
- Zinc peroxide (ZnO2)
- Zinc sulphide (ZnS)
- Zinc carbonate (ZnCO3)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
- Zinc sulphate (ZnSO4)
Uniqueness: Tetrazinc trioxide sulphate is unique due to its specific molecular structure and the presence of both zinc and sulfate ions. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other zinc compounds may not be able to fulfill .
特性
CAS番号 |
59766-35-7 |
|---|---|
分子式 |
O7SZn4 |
分子量 |
405.6 g/mol |
IUPAC名 |
tetrazinc;oxygen(2-);sulfate |
InChI |
InChI=1S/H2O4S.3O.4Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;3*-2;4*+2/p-2 |
InChIキー |
VEVDFHYTLQZUJT-UHFFFAOYSA-L |
正規SMILES |
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


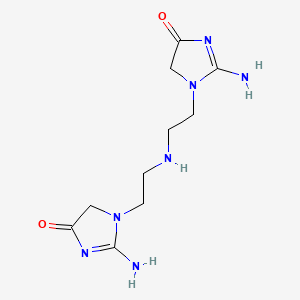
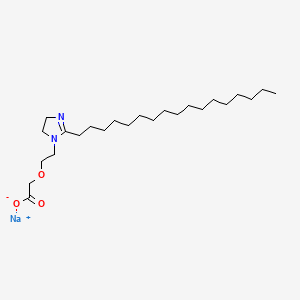
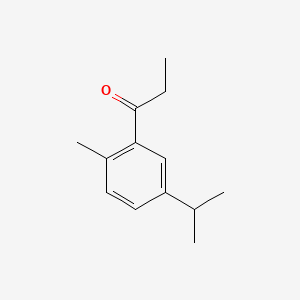
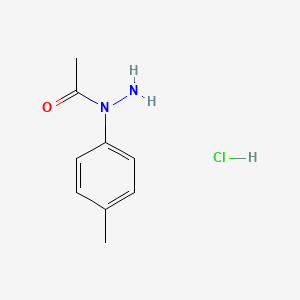
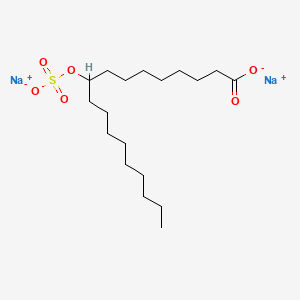
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)
